molecular formula C10H9F2NO B15260057 4,6-difluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one

4,6-difluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B15260057
M. Wt: 197.18 g/mol
InChI Key: XTTVZULFDWIMIX-UHFFFAOYSA-N
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Description

4,6-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. This particular compound is characterized by the presence of two fluorine atoms at positions 4 and 6, and two methyl groups at position 3, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-difluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production with minimal by-products. The purification process typically involves crystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

4,6-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-difluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4,6-Difluoroindole: Similar in structure but lacks the dimethyl groups.

    3,3-Dimethylindole: Similar but lacks the fluorine atoms.

    2,3-Dihydroindole: Similar but lacks both the fluorine atoms and the dimethyl groups.

Uniqueness

4,6-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one is unique due to the presence of both fluorine atoms and dimethyl groups, which confer distinct chemical and biological properties. These modifications can enhance its stability, reactivity, and potential biological activities compared to similar compounds .

Properties

Molecular Formula

C10H9F2NO

Molecular Weight

197.18 g/mol

IUPAC Name

4,6-difluoro-3,3-dimethyl-1H-indol-2-one

InChI

InChI=1S/C10H9F2NO/c1-10(2)8-6(12)3-5(11)4-7(8)13-9(10)14/h3-4H,1-2H3,(H,13,14)

InChI Key

XTTVZULFDWIMIX-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=C(C=C2F)F)NC1=O)C

Origin of Product

United States

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